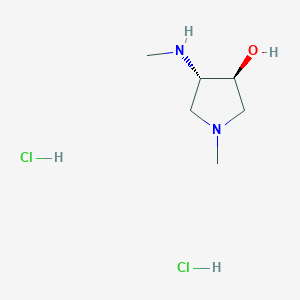
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride
Übersicht
Beschreibung
Trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride (MPD) is a chemical compound that has been widely used in scientific research. It is a chiral compound that exists in two enantiomeric forms, and its synthesis method has been well-established.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles and Natural Products
The compound trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride, due to its structural attributes, has potential applications in the synthesis of heterocyclic compounds and natural products. Research has shown that enaminones, which are closely related to this compound, are important intermediates in the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. These heterocycles are common motifs in alkaloid structures, indicating the compound's utility in medicinal chemistry for synthesizing bioactive molecules and potential pharmaceuticals (Negri, Kascheres, & Kascheres, 2004).
Advancements in Pharmacological Agents
Further exploration into the pharmacological implications of pyrrolidine derivatives, which are structurally related to trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride, reveals their versatility in drug discovery. These compounds are integral to developing central nervous system agents that facilitate memory processes and attenuate cognitive function impairments due to various causes. The review of stereochemistry in phenylpiracetam and its methyl derivative highlights the importance of such compounds in enhancing pharmacological profiles and underscores the relationship between molecular configuration and biological properties (Veinberg et al., 2015).
Catalysis and Chemical Transformations
The application of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) showcases another dimension of the relevance of structures akin to trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride. These compounds serve as key precursors in the pharmaceutical industry, demonstrating their broad applicability in medicinal chemistry for developing lead molecules with significant therapeutic potential (Parmar, Vala, & Patel, 2023).
Bioactive Compound Synthesis
Pyrrolidine, a core structure related to trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride, is widely used in medicinal chemistry to develop treatments for various diseases. The synthesis and functionalization of pyrrolidine rings lead to bioactive molecules with selective target activity, indicating the compound's potential in creating new therapeutic agents. The review emphasizes the influence of steric factors on biological activity and the structure-activity relationship of compounds featuring the pyrrolidine ring, pointing to the significant role of such structures in drug design and discovery (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-5-3-8(2)4-6(5)9;;/h5-7,9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBROZDDXKUGNM-USPAICOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1O)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1O)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



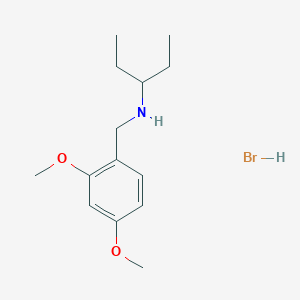
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)



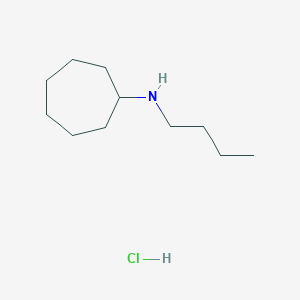

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)
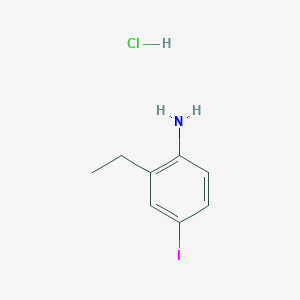
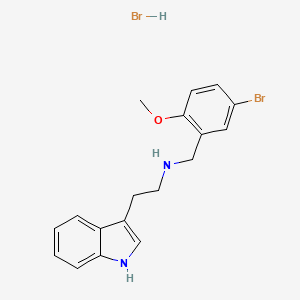
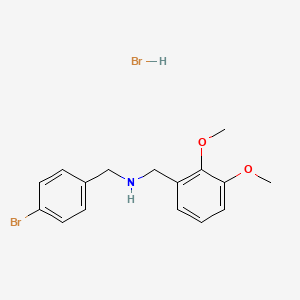
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)
